![molecular formula C21H15F2N3O2 B2929873 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902963-51-3](/img/no-structure.png)
1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” belongs to the class of pyrido[2,3-d]pyrimidine derivatives . Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available in the retrieved papers, general methods for the synthesis of pyrido[2,3-d]pyrimidine derivatives have been reported . These methods often involve the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives .Applications De Recherche Scientifique
Eco-Friendly Synthesis Methods : The synthesis of bis-compounds like 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione has been achieved through methods like sonication, which offers advantages such as reduced time, higher yields, and minimal hazardous contamination. This approach is compared to traditional methods, highlighting its superiority in terms of environmental friendliness and efficiency (Dabholkar & Ansari, 2010).
Photophysical Properties and pH-Sensing Applications : The design and synthesis of pyrimidine-phthalimide derivatives have shown that these compounds can be used for photophysical studies and as pH sensors. They exhibit solid-state fluorescence and solvatochromism, making them potential candidates for colorimetric pH sensors and logic gates (Yan et al., 2017).
Optical and Nonlinear Optical Applications : Pyrimidine-based bis-uracil derivatives have been studied for their optical and nonlinear optical (NLO) properties. These properties make them suitable for applications in NLO device fabrications, highlighting their potential in the field of materials science (Mohan et al., 2020).
Synthesis of Luminescent Polymers : Research has also focused on synthesizing luminescent polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units, which show promise in fields like organic electronics due to their strong fluorescence and high quantum yield (Zhang & Tieke, 2008).
Antibacterial and Antifungal Activities : Certain derivatives of pyrimido[4,5-d]pyrimidine-2,4-diones have been evaluated for their antimicrobial activities. These studies are crucial for exploring new avenues in drug discovery and addressing the challenge of antibiotic resistance (Aksinenko et al., 2016).
Efficient Synthesis Techniques : The use of novel synthesis techniques like triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica has been reported for the efficient synthesis of pyridine-pyrimidines. Such techniques demonstrate advancements in chemical synthesis and its applications in material science (Rahmani et al., 2018).
Mécanisme D'action
Target of Action
The primary targets of 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity . The inhibition of protein kinases disrupts the normal signaling processes within the cell, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The inhibition of protein kinases affects multiple biochemical pathways. These pathways are primarily involved in cell growth regulation, differentiation, migration, and metabolism . The downstream effects of this disruption can lead to the inhibition of cancer cell proliferation and other changes in cellular function .
Pharmacokinetics
A high degree of lipophilicity allows the drug to diffuse easily into cells , which could potentially enhance the bioavailability of this compound.
Result of Action
The result of the action of this compound is the inhibition of cell growth, differentiation, migration, and metabolism due to the inhibition of protein kinases . This can lead to the suppression of cancer cell proliferation and other changes in cellular function .
Orientations Futures
The future directions for research on “1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione” and similar compounds are likely to focus on further exploring their biological activities, particularly their anticancer potential . This includes understanding their mechanisms of action, optimizing their synthesis methods, and investigating their safety profiles .
Analyse Biochimique
Biochemical Properties
Cellular Effects
Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Molecular Mechanism
Related pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Temporal Effects in Laboratory Settings
Related pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .
Dosage Effects in Animal Models
Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity .
Metabolic Pathways
Related pyrido[2,3-d]pyrimidines have been found to inhibit protein kinases , which are involved in various metabolic pathways.
Transport and Distribution
Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity , suggesting they can be transported and distributed within cells.
Subcellular Localization
Related pyrido[2,3-d]pyrimidines have shown promising anticancer activity , suggesting they can localize within certain subcellular compartments.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione involves the condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine, which is then reacted with 4-fluorobenzyl bromide to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Starting Materials": [ "4-fluorobenzaldehyde", "2-amino-3-cyanopyridine", "4-fluorobenzyl bromide" ], "Reaction": [ "Step 1: Condensation of 4-fluorobenzaldehyde with 2-amino-3-cyanopyridine in the presence of a base such as potassium carbonate to form 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine.", "Step 2: Reaction of 1-(4-fluorobenzyl)-2-amino-3-cyanopyridine with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate to form the intermediate 1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione.", "Step 3: Purification of the intermediate by recrystallization or column chromatography to obtain the final product 1,3-Bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione." ] } | |
| 902963-51-3 | |
Formule moléculaire |
C21H15F2N3O2 |
Poids moléculaire |
379.367 |
Nom IUPAC |
1,3-bis[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15F2N3O2/c22-16-7-3-14(4-8-16)12-25-19-18(2-1-11-24-19)20(27)26(21(25)28)13-15-5-9-17(23)10-6-15/h1-11H,12-13H2 |
Clé InChI |
AHTSBUIKJQVXLT-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[[5-(3-fluoropyridin-4-yl)-1,3,4-thiadiazol-2-yl]methyl]propanamide](/img/structure/B2929790.png)
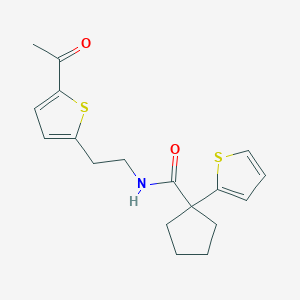
![3-Cyclopropyl-6-(4-(pyridin-3-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2929792.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

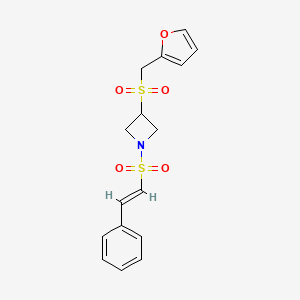
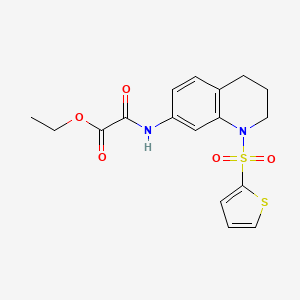
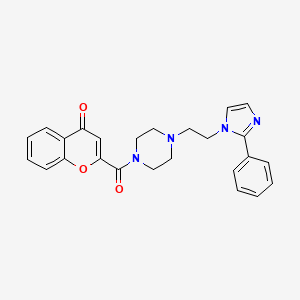
![N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfinyl]acetamide](/img/structure/B2929804.png)
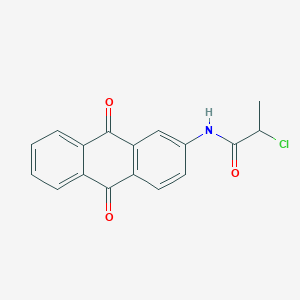
![2-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2929806.png)

![methyl 2-chloro-5-{[2-(1H-pyrazol-4-yl)piperidin-1-yl]methyl}pyridine-3-carboxylate](/img/structure/B2929810.png)
![1-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2929811.png)
